1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoline family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to yield the desired triazoloquinoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death. This intercalation is facilitated by the planar structure of the triazoloquinoline ring, which allows it to insert between DNA base pairs . Additionally, the compound has been shown to upregulate pro-apoptotic proteins such as BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]quinoline-1-thiol: Exhibits potent DNA intercalation and anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxaline-1-amine: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N3O2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C18H15N3O2/c1-22-15-9-7-13(11-16(15)23-2)18-20-19-17-10-8-12-5-3-4-6-14(12)21(17)18/h3-11H,1-2H3 |
InChI Key |
OUVLPUMZRFVMFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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